Tripalmitoyl pentapeptide

Descripción general

Descripción

Tripalmitoyl pentapeptide is a synthetic analogue of the N-terminal part of lipoprotein from the outer membrane of Escherichia coli and other Enterobacteriaceae. It is known for its potent immune adjuvant properties and its ability to act as a mitogen and polyclonal activator of B lymphocytes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Tripalmitoyl pentapeptide is synthesized through a series of peptide bond formations. The process involves the coupling of amino acids in a specific sequence: cysteine, serine, serine, asparagine, and alanine. The palmitoylation of the peptide is achieved by attaching palmitic acid to the amino groups of the peptide .

Industrial Production Methods: Industrial production of this compound involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The palmitoylation step is typically performed after the peptide synthesis is complete .

Análisis De Reacciones Químicas

Types of Reactions: Tripalmitoyl pentapeptide undergoes various chemical reactions, including:

Oxidation: The cysteine residue can be oxidized to form disulfide bonds.

Reduction: Disulfide bonds can be reduced back to free thiol groups.

Substitution: The peptide can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or other reducing agents.

Substitution: Various nucleophiles can be used for substitution reactions.

Major Products:

Oxidation: Disulfide-linked peptides.

Reduction: Free thiol-containing peptides.

Substitution: Modified peptides with different functional groups.

Aplicaciones Científicas De Investigación

Tripalmitoyl pentapeptide is a synthetic compound with several scientific research applications, particularly in immunology and dermatology. It has been studied for its mitogenic and immune adjuvant activities, as well as its potential to improve skin health.

Scientific Research Applications

Mitogenic and Immune Adjuvant Activity:

- B-Lymphocyte Mitogen: Palmitoyl tetrapeptide, which is structurally related, has been established as a novel B-lymphocyte mitogen . Similarly, this compound has demonstrated mitogenic activity on splenocytes from both LPS-responder and LPS-low-responder mice .

- Immune Adjuvant: this compound acts as a potent immune adjuvant, enhancing the primary antibody response toward sheep red blood cells . It can increase plaque formation and augment the antigen-specific IgM and IgG responses . For the adjuvant effect to be strong, this compound and the antigen must be applied concurrently .

Dermatological Applications:

- Collagen Synthesis: Palmitoyl tripeptide, another related compound, has been shown to stimulate collagen synthesis . Treatment with palmitoyl tripeptide resulted in almost total preservation and/or renewal of tissue collagen in skin samples irradiated with UVA light .

- Skin Improvement: Palmitoyl pentapeptide provides significant improvement for reduction in wrinkles/fine lines . A study using palmitoyl tripeptide-1 showed a statistically significant increase in skin thickness (~4%) compared to the vehicle alone . Additionally, a study on female volunteers showed that a cream containing palmitoyl tripeptide decreased wrinkle length by 39%, wrinkle depth by 23%, and overall skin roughness by 17% over a 4-week period .

Mitogenic Activity Comparison:

- This compound has been compared to synthetic Escherichia coli lipid A for mitogenic activities. While lipid A was active only in LPS-responder mice, this compound resulted in mitogenic activation of B lymphocytes from both LPS-responder and LPS-low-responder mice .

Production and Synthesis

- Palmitoyl tripeptide has been produced via solid-phase synthesis, yielding a peptide of high purity (>97%) . Palmitoyl tetrapeptide is synthesized by coupling palmitic acid to a specific tetrapeptide sequence, followed by purification .

Safety and Effectiveness

Mecanismo De Acción

Tripalmitoyl pentapeptide exerts its effects by mimicking the natural lipoproteins found in bacterial membranes. It activates B lymphocytes by binding to specific receptors on the cell surface, leading to the activation of signaling pathways that result in cell proliferation and antibody production. The palmitoyl groups enhance the peptide’s ability to integrate into cell membranes, increasing its potency as an immune adjuvant .

Comparación Con Compuestos Similares

Palmitoyl tripeptide-1: Known for its skin-conditioning properties.

Palmitoyl hexapeptide-12: Used in cosmetic formulations for its anti-aging effects.

Palmitoyl tetrapeptide-7: Functions as an anti-inflammatory agent in skincare products

Uniqueness: Tripalmitoyl pentapeptide is unique due to its strong immune adjuvant activity, which is not commonly found in other palmitoylated peptides. Its ability to enhance both IgM and IgG responses makes it particularly valuable in immunological research and potential clinical applications .

Actividad Biológica

Tripalmitoyl pentapeptide (TPP) is recognized for its significant biological activities, particularly in the fields of immunology and dermatology. This compound is a synthetic peptide that has garnered attention for its role as a potent immune adjuvant and its potential applications in skin care formulations. This article explores the biological activity of TPP, supported by data tables, case studies, and relevant research findings.

Structure and Composition

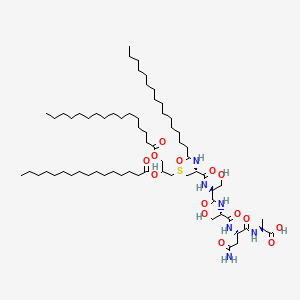

This compound consists of a palmitic acid moiety linked to a chain of five amino acids. The palmitoylation enhances the peptide's stability and bioavailability, making it effective in various biological applications. The general structure can be represented as:

Immunological Activity

Adjuvant Properties

TPP has been identified as a potent immune adjuvant, enhancing the immunogenicity of vaccines. Its mechanism involves stimulating B lymphocytes, leading to increased antibody production. Studies have shown that TPP can activate both LPS-responder and LPS-low-responder mice, indicating its broad applicability in immunological responses .

Case Study: Mitogenic Activity

In a study examining the mitogenic activity of TPP, researchers found that it significantly activated B lymphocytes in vitro. The activation was measured through cell proliferation assays, demonstrating TPP's ability to enhance immune responses effectively .

| Study | Findings |

|---|---|

| Mitogenic activation in mice | TPP activated B lymphocytes in both LPS-responder and LPS-low-responder mice, indicating its effectiveness across different immune profiles. |

| Immunological adjuvant activity | TPP significantly enhanced antibody production when used alongside standard vaccines. |

Dermatological Applications

Collagen Synthesis Stimulation

Research indicates that TPP promotes collagen synthesis in human fibroblasts. A study demonstrated that at a concentration of 0.5 µM/liter, TPP stimulated significant collagen production, which is crucial for skin elasticity and firmness .

Clinical Trials

In a clinical trial involving 30 female participants aged 40-60 years, a cream containing TPP was applied to facial skin over four weeks. Results showed:

- 39% decrease in wrinkle length

- 23% decrease in wrinkle depth

- 17% decrease in overall skin roughness

These improvements were statistically significant compared to a placebo group, highlighting TPP's efficacy in anti-aging formulations .

The biological activity of TPP can be attributed to its ability to mimic certain natural processes involved in immune response and skin regeneration. By activating specific receptors on immune cells and fibroblasts, TPP enhances cellular signaling pathways that lead to increased production of cytokines and growth factors essential for tissue repair and immune activation.

Propiedades

IUPAC Name |

(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2R)-3-[2,3-di(hexadecanoyloxy)propylsulfanyl]-2-(hexadecanoylamino)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C67H124N6O14S/c1-5-8-11-14-17-20-23-26-29-32-35-38-41-44-60(77)70-58(66(83)73-57(49-75)65(82)72-56(48-74)64(81)71-55(47-59(68)76)63(80)69-53(4)67(84)85)52-88-51-54(87-62(79)46-43-40-37-34-31-28-25-22-19-16-13-10-7-3)50-86-61(78)45-42-39-36-33-30-27-24-21-18-15-12-9-6-2/h53-58,74-75H,5-52H2,1-4H3,(H2,68,76)(H,69,80)(H,70,77)(H,71,81)(H,72,82)(H,73,83)(H,84,85)/t53-,54?,55-,56-,57-,58-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXPAYSRLFXJBQQ-NXCWWGNDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC(CSCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)N[C@@H](CSCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C67H124N6O14S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1269.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87173-03-3 | |

| Record name | Tripalmitoyl pentapeptide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087173033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.